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Compound of Interest

Compound Name: 4,5-Dichloro-8-methylquinoline

Cat. No.: B1603312

An In-Depth Technical Guide to 4,5-Dichloro-8-methylquinoline: Synthesis, Reactivity, and
Therapeutic Potential

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core
of numerous natural products and synthetic compounds with a broad spectrum of biological
activities.[1][2] Its rigid, planar structure and the presence of a basic nitrogen atom allow for
diverse interactions with biological targets, leading to applications as antimalarial, antibacterial,
anticancer, and anti-inflammatory agents.[1][3] Within this vast chemical space, halogenated
quinolines are of particular interest as the nature and position of the halogen substituents can
significantly modulate the physicochemical properties and pharmacological profile of the
molecule. This guide provides a comprehensive technical overview of a specific, less-explored
derivative: 4,5-dichloro-8-methylquinoline. While direct literature on this compound is sparse,
this document will serve as a technical guide for researchers and drug development
professionals by proposing a viable synthetic route, exploring its potential chemical reactivity,
and postulating its therapeutic applications based on established quinoline chemistry and
pharmacology.

Physicochemical Properties of 4,5-Dichloro-8-
methylquinoline

A summary of the known and predicted physicochemical properties of 4,5-dichloro-8-
methylquinoline is presented below. These properties are essential for its handling,
characterization, and formulation in a research setting.
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Property Value Source
CAS Number 948292-29-3 [4][5]
Molecular Formula C10H7CI2N [41[6]
Molecular Weight 212.08 g/mol [4]
Density 1.351 g/cm3 [4]
Boiling Point 312.7 °C at 760 mmHg [4]
Refractive Index 1.643 [4]
Vapor Pressure 0.000956 mmHg at 25°C [4]
Predicted XlogP 3.8 [6]

Proposed Synthesis of 4,5-Dichloro-8-
methylquinoline

While a specific, published synthesis for 4,5-dichloro-8-methylquinoline is not readily
available, a plausible and efficient synthetic route can be designed based on well-established
methods for quinoline synthesis, such as the Gould-Jacobs reaction.[7] The proposed pathway
commences with a commercially available substituted aniline and proceeds through cyclization
and subsequent chlorination steps.

Synthetic Pathway Overview

The proposed synthesis involves a three-step process starting from 3,4-dichloro-2-
methylaniline. This starting material undergoes a Gould-Jacobs reaction to form the quinoline
core, followed by a chlorination step to yield the final product.
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Caption: Proposed synthetic pathway for 4,5-dichloro-8-methylquinoline.

Experimental Protocols

Step 1: Synthesis of Diethyl ((3,4-dichloro-2-methylphenyl)amino)methylene)malonate

This initial step involves the condensation of 3,4-dichloro-2-methylaniline with diethyl
ethoxymethylenemalonate, a key step in the Gould-Jacobs reaction.[7]

o Materials: 3,4-dichloro-2-methylaniline (1.0 eq), diethyl ethoxymethylenemalonate (1.1 eq).
e Procedure:

Combine 3,4-dichloro-2-methylaniline and diethyl ethoxymethylenemalonate in a round-

[e]

bottom flask.

Heat the mixture at 110-130°C for 2 hours. The reaction progress can be monitored by

[¢]

Thin Layer Chromatography (TLC).

[¢]

After the reaction is complete, remove the ethanol byproduct under reduced pressure.
o The resulting crude product can be used in the next step without further purification.

Step 2: Thermal Cyclization to 4-Hydroxy-5-chloro-8-methylquinolin-7(1H)-one
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The intermediate from Step 1 undergoes thermal cyclization in a high-boiling solvent to form
the quinoline ring system.

e Materials: Crude product from Step 1, Dowtherm A (or another high-boiling solvent).
e Procedure:

o Add the crude intermediate to a suitable volume of Dowtherm A in a reaction vessel
equipped with a reflux condenser.

o Heat the mixture to 240-260°C and maintain at reflux for 30-60 minutes.
o Cool the reaction mixture and add hexane to precipitate the product.

o Filter the solid, wash with hexane, and dry to obtain the 4-hydroxy-5-chloro-8-
methylquinolin-7(1H)-one.

Step 3: Chlorination to 4,5-Dichloro-8-methylquinoline

The final step is the chlorination of the 4-hydroxyquinoline intermediate to yield the target
compound.

e Materials: 4-Hydroxy-5-chloro-8-methylquinolin-7(1H)-one (1.0 eq), phosphorus oxychloride
(POCI5) (5-10 eq).

e Procedure:

o In a well-ventilated fume hood, carefully add the 4-hydroxyquinoline intermediate to an
excess of phosphorus oxychloride.

o Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring the reaction by
TLC.

o After completion, cool the reaction mixture and carefully pour it onto crushed ice with
vigorous stirring.

o Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to
precipitate the crude product.
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o Filter the solid, wash with water, and purify by recrystallization or column chromatography
to obtain 4,5-dichloro-8-methylquinoline.

Chemical Reactivity and Derivatization Potential

The two chlorine atoms on the quinoline ring are expected to have different reactivities,
providing opportunities for selective functionalization. The chlorine at the 4-position is generally
more susceptible to nucleophilic substitution than the one at the 5-position due to the electronic
influence of the ring nitrogen. This differential reactivity can be exploited to generate a diverse
library of derivatives.
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Aon 4 is more reactNA

Nucleophilic Substitution Suzuki Coupling
(e.g., Amines, Alcohols, Thiols) (Palladium Catalyst)
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Caption: Potential derivatization reactions of 4,5-dichloro-8-methylquinoline.

Nucleophilic Substitution Reactions

Drawing parallels with the chemistry of other chloroquinolines, the 4-chloro group can be
readily displaced by a variety of nucleophiles.[8]

» Amination: Reaction with primary or secondary amines can yield 4-amino-5-chloro-8-
methylquinoline derivatives. These reactions are often carried out at elevated temperatures,
sometimes in the presence of a catalyst. The resulting aminoquinolines are of significant
interest as they are analogues of known antimalarial and anticancer drugs.[3][9]
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» Alkoxylation/Aryloxylation: Treatment with sodium alkoxides or phenoxides can be used to
introduce ether linkages at the 4-position.

¢ Thiolation: Reaction with thiols or sodium thiolates can afford 4-thioether derivatives.

Cross-Coupling Reactions

Modern cross-coupling methodologies, such as the Suzuki or Buchwald-Hartwig reactions,
could potentially be employed to form carbon-carbon or carbon-nitrogen bonds at the chloro-
positions, although harsher conditions might be required for the less reactive 5-chloro group.

Potential Applications in Drug Discovery

While there is no specific biological data for 4,5-dichloro-8-methylquinoline, the known
activities of structurally similar compounds provide a strong rationale for its investigation in
several therapeutic areas.

4,5-Dichloro-8-methylquinoline Scaffold

4,5-Dichloro-8-methylquinoline

Analogy 'to o_ther Broad-spectrum potential Known a_ctiv'ity of E_merging area _for
chloroquinolines halo-quinolines quinoline derivatives
/ Potentlal Therapeutic Areas& \‘

Anticancer Activity Antibacterial Activity
(e.g., Kinase Inhibition) (e.g., DNA Gyrase Inhibition)

Antifungal Activity Antiviral Activity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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